![molecular formula C17H17Cl2N3 B1663142 N-[(2,4-diclorofenil)metil]-1-propilbencimidazol-5-amina CAS No. 912780-51-9](/img/structure/B1663142.png)

N-[(2,4-diclorofenil)metil]-1-propilbencimidazol-5-amina

Descripción general

Descripción

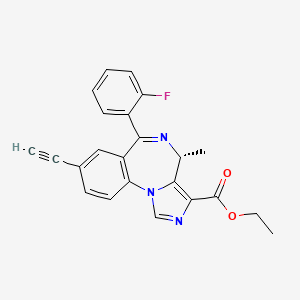

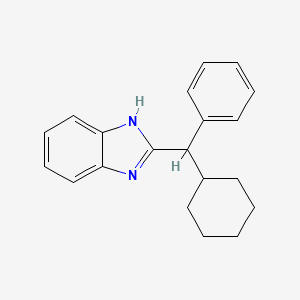

“N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a propyl group at the 1-position and an amine group at the 5-position. Additionally, it has a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the benzimidazole .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused benzene and imidazole ring. The dichlorophenyl, propyl, and amine groups would be attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen in the benzimidazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and the dichlorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Tratamiento de la tuberculosis

Los inhibidores de MmpL3 como el C215 se han identificado como posibles tratamientos para la tuberculosis (TB). Se dirigen a la proteína de membrana micobacteriana grande 3 (MmpL3), que es responsable de la translocación de los ácidos micólicos durante la biosíntesis de la membrana celular micobacteriana. Esto los convierte en candidatos prometedores para la TB resistente a los fármacos y podría potencialmente acortar la duración del tratamiento de la TB .

Actividad antibacteriana

Estos compuestos han mostrado actividad contra Mycobacterium tuberculosis intracelular sin causar citotoxicidad en células de mamíferos, lo que indica su potencial como agentes antibacterianos .

Infecciones resistentes a los fármacos

La aplicación de inhibidores de MmpL3 es particularmente importante en el contexto de infecciones resistentes a los fármacos, proporcionando nuevas vías para el tratamiento donde los antibióticos tradicionales pueden fallar .

Síntesis química

Aunque no está directamente relacionado con C215, se han utilizado compuestos relacionados en procesos de síntesis química, como el proceso de nitración continua de intermedios clave para la síntesis de herbicidas .

Análisis estructural y conformacional

Se han realizado investigaciones sobre compuestos similares para el análisis estructural y conformacional, lo que puede ser crucial para comprender el comportamiento y la interacción de estas moléculas a nivel molecular .

Actividad anticonvulsiva

Se ha investigado sobre derivados de compuestos similares para su afinidad a bioobjetivos GABAérgicos y posterior estimación de actividad anticonvulsiva utilizando modelos animales .

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as MmpL3 inhibitor C215, is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a protein responsible for translocating mycolic acids from the inner membrane to the periplasm in the biosynthesis of the mycobacterial cell membrane . It is highly conserved in mycobacteria and is absent in humans .

Mode of Action

MmpL3 inhibitor C215 interacts with its target, MmpL3, and inhibits its function . This inhibition weakens the mycobacterial cell wall, leading to cell death . The recent structural determination of MmpL3 opens the door to further understand the mode of action of these inhibitors and the mechanistic understanding of MmpL3-mediated trehalose monomycolate (TMM) transport .

Biochemical Pathways

The inhibition of MmpL3 affects the biosynthesis of the mycobacterial cell membrane . MmpL3 is involved in the transport of precursors, trehalose monomycolates (TMMs), which are critical for the formation of the mycobacterial cell envelope . The inhibition of MmpL3 results in a decrease in the synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, as well as an increase in the concentration of TMM .

Pharmacokinetics

The studied pharmacokinetic properties of MmpL3 inhibitor C215 include membrane permeability of 7.2 × 10 −5 cm/s, 94.11% human serum albumin (HSA) binding, and CLND solubility of 199 μM . . Moreover, in vivo study reports poor absorption and low bioavailability (F = 1.2%) .

Result of Action

The result of the action of MmpL3 inhibitor C215 is the weakening of the mycobacterial cell wall, leading to cell death . These compounds are active against intracellular Mycobacterium tuberculosis (Mtb) without mammalian cell cytotoxicity .

Action Environment

The action environment of MmpL3 inhibitor C215 is within the mycobacterial cell, specifically at the inner membrane where MmpL3 is located . The environmental factors that could influence the compound’s action, efficacy, and stability are yet to be fully understood and are areas of ongoing research.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPSIFNTIQCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)

![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)